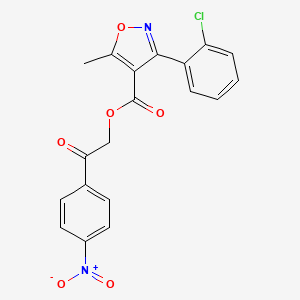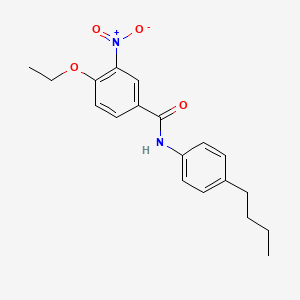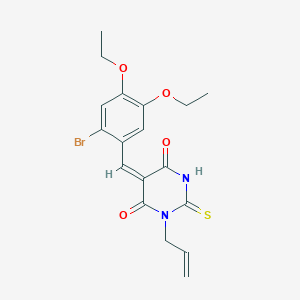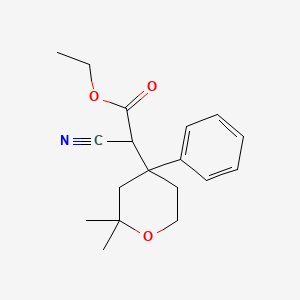
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMDA receptors are crucial for synaptic plasticity and learning and memory formation. Therefore, blocking these receptors can provide valuable insights into the underlying mechanisms of these processes.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is through the blockade of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity, learning, and memory formation. The compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists are diverse and complex. In addition to blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors, the compound can also affect other neurotransmitter systems, such as dopamine and serotonin. The compound has been shown to induce neuroprotection and reduce inflammation in the brain. However, it can also cause side effects, such as hallucinations, sedation, and memory impairment.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in lab experiments are its specificity and potency. The compound has a high affinity for 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors and can block them at low concentrations. This allows for precise control of the experimental conditions. However, the compound can also be toxic to cells and can cause non-specific effects on other neurotransmitter systems. Therefore, careful dose-response studies are necessary to ensure the validity of the results.
将来の方向性
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. One direction is to investigate its potential applications in the treatment of neurological and psychiatric disorders. The compound has shown promising results in preclinical studies, and further research is necessary to determine its efficacy and safety in humans. Another direction is to explore its effects on other neurotransmitter systems and their interactions with 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. This can provide valuable insights into the complex mechanisms of synaptic plasticity and learning and memory formation. Additionally, the development of more selective and potent 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists can further advance our understanding of these processes.
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a valuable tool for scientific research in the field of neuroscience. Its specificity and potency in blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors make it a useful compound for investigating the underlying mechanisms of synaptic plasticity, learning, and memory formation. However, careful dose-response studies are necessary to ensure the validity of the results, and further research is necessary to explore its potential applications in the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 4-nitrobenzaldehyde to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. This intermediate is then treated with a base to form the final product. The yield of the final product is around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
The 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonist has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it is used to study the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in synaptic plasticity, learning, and memory formation. The compound has also been used to investigate the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c1-11-17(18(21-28-11)14-4-2-3-5-15(14)20)19(24)27-10-16(23)12-6-8-13(9-7-12)22(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRELNGHGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)

![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)

![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)

